molecular formula C9H6Cl2F3NO3 B6312842 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene CAS No. 1357625-10-5

4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene

Cat. No.: B6312842
CAS No.: 1357625-10-5
M. Wt: 304.05 g/mol
InChI Key: KTYAVWTVNKDUGH-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of chloro, nitro, and trifluoroethoxy groups attached to a toluene backbone, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene typically involves multiple steps. One common method includes the chlorination of 2-nitrotoluene followed by the introduction of the trifluoroethoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can produce a variety of functionalized toluene derivatives.

Scientific Research Applications

4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene exerts its effects involves interactions with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoroethoxy can influence the reactivity and binding affinity of the compound towards specific enzymes and receptors. These interactions can modulate biochemical pathways and lead to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrotoluene: Similar in structure but lacks the trifluoroethoxy group.

    2-Chloro-6-nitrotoluene: Another isomer with different substitution patterns.

    5-Chloro-2-nitrotoluene: Similar but with different positioning of the nitro and chloro groups.

Uniqueness

4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

1-chloro-2-(2-chloro-1,1,2-trifluoroethoxy)-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO3/c1-4-2-7(18-9(13,14)8(11)12)5(10)3-6(4)15(16)17/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYAVWTVNKDUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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